4-Bromo-2-(difluoromethoxy)benzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Substituted Benzaldehydes
A study by Dubost et al. (2011) described the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes, using a palladium-catalyzed ortho-bromination as the key step. This method could potentially be applied to the synthesis of 4-Bromo-2-(difluoromethoxy)benzaldehyde (Dubost et al., 2011).
Molecular Structure Analysis
Arunagiri et al. (2018) synthesized a hydrazone Schiff base compound using a similar bromobenzaldehyde and studied its structure, vibrational spectroscopy, and electronic properties. Such analyses can be relevant for understanding the properties of 4-Bromo-2-(difluoromethoxy)benzaldehyde (Arunagiri et al., 2018).
Applications in Organic Chemistry
Photolabile Protecting Groups
Lu et al. (2003) explored the use of bromo-substituted compounds as photolabile protecting groups for aldehydes and ketones. This suggests potential applications for 4-Bromo-2-(difluoromethoxy)benzaldehyde in similar contexts (Lu et al., 2003).
Asymmetric Catalysis
A study by Page et al. (2006) reported the use of bromo-substituted benzaldehydes as catalysts in asymmetric epoxidation, indicating a potential role for 4-Bromo-2-(difluoromethoxy)benzaldehyde in such reactions (Page et al., 2006).
Biological and Medicinal Chemistry
Antimicrobial Additives
Talybov et al. (2022) synthesized bromo-substituted benzaldehydes and studied them as antimicrobial additives for lubricating oils and fuels. This suggests possible antimicrobial applications for 4-Bromo-2-(difluoromethoxy)benzaldehyde (Talybov et al., 2022).
Synthesis of Quinazolinones
Patel et al. (2006) explored the synthesis of quinazolinones using bromo-substituted benzaldehydes, indicating a potential application in the synthesis of biologically active compounds (Patel et al., 2006).
Safety and Hazards
The compound is classified under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNGBCQWYZWDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(difluoromethoxy)benzaldehyde | |
CAS RN |
1848208-18-3 | |
Record name | 4-bromo-2-(difluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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